N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.
Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution or reductive amination.
Attachment of the Phenyl Group: The phenyl group with chloro and methoxy substituents is attached via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction with thioacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The thiazolopyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: shares structural similarities with other thiazolopyrimidine derivatives, such as:
Uniqueness
The unique combination of the thiazolopyrimidine core with the piperidine and phenyl groups, along with the specific substituents, gives this compound distinct chemical and biological properties. This uniqueness can be leveraged for targeted applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S2/c1-12-4-3-7-26(9-12)20-25-18-17(30-20)19(23-11-22-18)29-10-16(27)24-13-5-6-15(28-2)14(21)8-13/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWDTBRVSPQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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